molecular formula C15H11ClN2O5 B11027679 Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Cat. No.: B11027679
M. Wt: 334.71 g/mol
InChI Key: JELKTDSSUAQTGX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H11ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the benzoyl moiety, as well as a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is unique due to the specific positioning of the chloro and nitro groups on the benzoyl moiety. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)11-7-6-9(16)8-13(11)18(21)22/h2-8H,1H3,(H,17,19)

InChI Key

JELKTDSSUAQTGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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